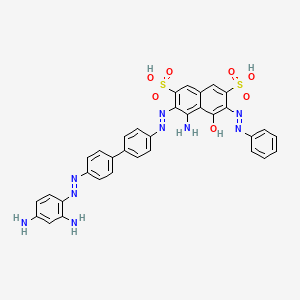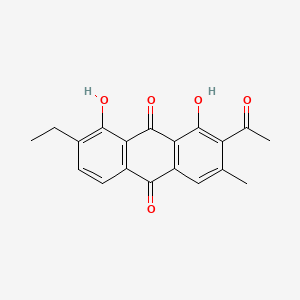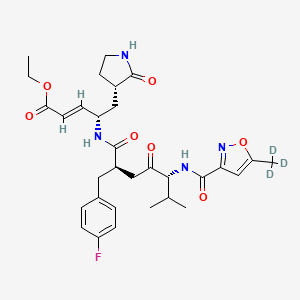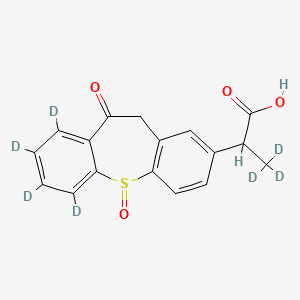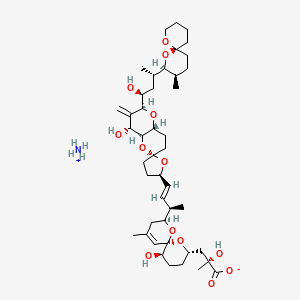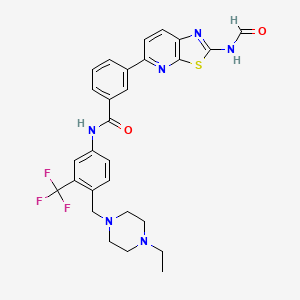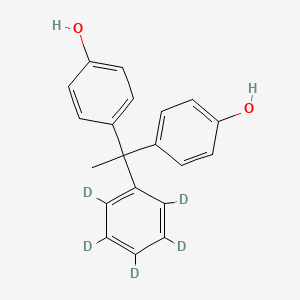
Bisphenol AP-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol AP-d5 is a deuterium-labeled analog of Bisphenol AP. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This labeling is often used in scientific research to trace and quantify the compound in various applications. Bisphenol AP itself is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins .
準備方法
The synthesis of Bisphenol AP-d5 involves the incorporation of deuterium atoms into the Bisphenol AP molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes .
化学反応の分析
Bisphenol AP-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. .
科学的研究の応用
Bisphenol AP-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of polymers and resins .
作用機序
The mechanism of action of Bisphenol AP-d5 involves its interaction with various molecular targets and pathways. As a deuterium-labeled analog, it behaves similarly to Bisphenol AP but with altered pharmacokinetic and metabolic profiles. The deuterium atoms can affect the rate of chemical reactions and the stability of the compound, leading to differences in its biological effects. The molecular targets of this compound include enzymes and receptors involved in metabolic pathways, and its effects can be studied using techniques like mass spectrometry and nuclear magnetic resonance .
類似化合物との比較
Bisphenol AP-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Bisphenol A: The parent compound, widely used in the production of plastics and resins.
Bisphenol S: Another analog used as a substitute for Bisphenol A in some applications.
Bisphenol F: Used in the production of epoxy resins and coatings. The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in scientific research
特性
分子式 |
C20H18O2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D |
InChIキー |
VOWWYDCFAISREI-VIQYUKPQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


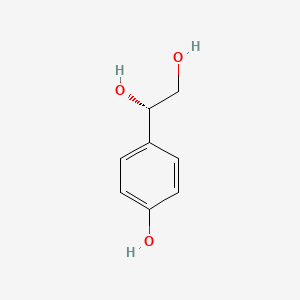
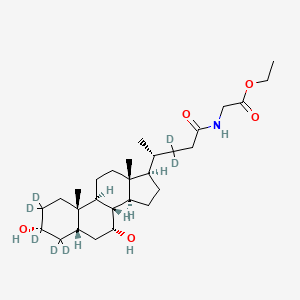
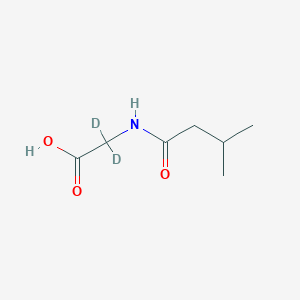

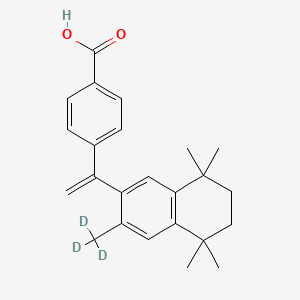

![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
